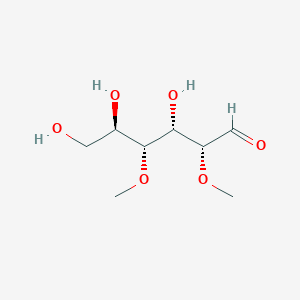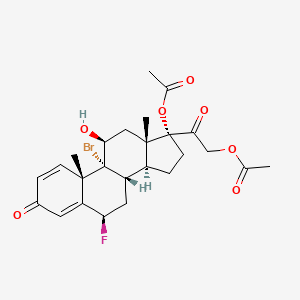
Einecs 300-479-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 300-479-9, also known as Benzethonium chloride, is a quaternary ammonium compound with the molecular formula C27H42ClNO2. It is widely used as a disinfectant and preservative due to its antimicrobial properties. Benzethonium chloride is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzethonium chloride is synthesized through the reaction of dimethylbenzylamine with diisobutylphenoxyethoxyethyl chloride. The reaction typically occurs in an organic solvent such as toluene or chloroform, under reflux conditions. The product is then purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, Benzethonium chloride is produced in large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to various purification steps, including filtration, washing, and drying, to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzethonium chloride undergoes several types of chemical reactions, including:
Oxidation: Benzethonium chloride can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: Benzethonium chloride can participate in substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted quaternary ammonium compounds .
Applications De Recherche Scientifique
Benzethonium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed as a disinfectant in laboratory settings to maintain sterile conditions.
Medicine: Utilized in antiseptic formulations for wound care and surgical scrubs.
Mécanisme D'action
Benzethonium chloride exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. It binds to the negatively charged components of the cell membrane, causing leakage of cellular contents and ultimately leading to cell death. The compound targets various molecular pathways, including the inhibition of essential enzymes involved in cell metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium chloride: Used as an antiseptic in mouthwashes and throat lozenges.
Cetrimonium bromide: Employed in hair conditioners and shampoos for its conditioning and antimicrobial effects.
Uniqueness
Benzethonium chloride is unique due to its high efficacy at low concentrations and its broad-spectrum antimicrobial activity. It is also known for its stability and compatibility with various formulations, making it a versatile compound in both research and industrial applications .
Propriétés
Numéro CAS |
93940-80-8 |
|---|---|
Formule moléculaire |
C25H28N2O7 |
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H21NO4.C5H7NO3/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;7-4-2-1-3(6-4)5(8)9/h5-8,10-12H,9H2,1-4H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
Clé InChI |
SCGVHSCPZIJMRO-HVDRVSQOSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.C1CC(=O)N[C@@H]1C(=O)O |
SMILES canonique |
COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.C1CC(=O)NC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


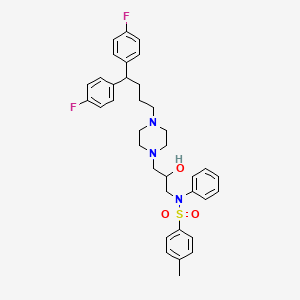

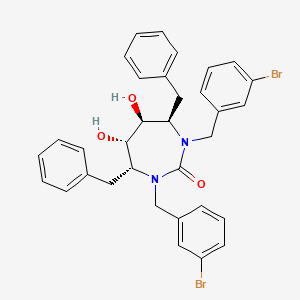
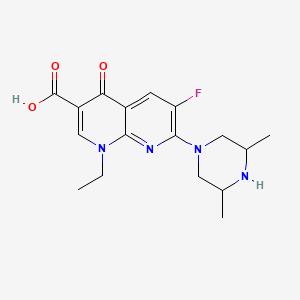
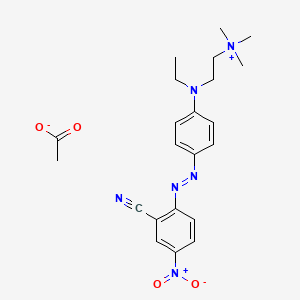

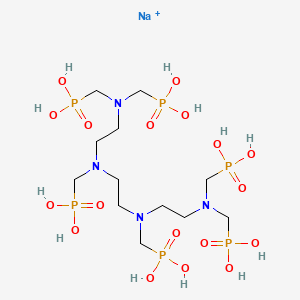
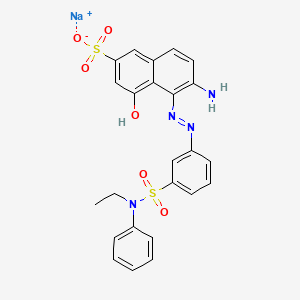

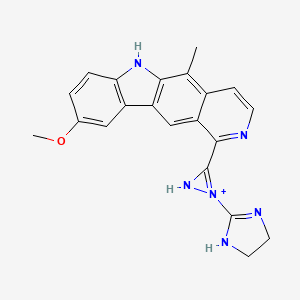
![6,6'-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-c]acridine-5,8,14(13H)-trione]](/img/structure/B12701827.png)
